4-(Bis(4-iodophenyl)amino)benzaldehyde
Overview
Description
4-(Bis(4-iodophenyl)amino)benzaldehyde is an organic compound with the molecular formula C19H13I2NO. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is known for its unique structure, which includes two iodine atoms and an aldehyde group attached to a benzene ring through an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-iodophenyl)amino)benzaldehyde typically involves the reaction of 4-iodoaniline with 4-iodobenzaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bis(4-iodophenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Bis(4-iodophenyl)amino)benzoic acid.
Reduction: 4-(Bis(4-iodophenyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Bis(4-iodophenyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals[][4].
Mechanism of Action
The mechanism of action of 4-(Bis(4-iodophenyl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The presence of iodine atoms enhances its reactivity and allows for selective targeting of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bis(4-bromophenyl)amino)benzaldehyde
- 4-(Bis(4-chlorophenyl)amino)benzaldehyde
- 4-(Bis(4-fluorophenyl)amino)benzaldehyde
Uniqueness
4-(Bis(4-iodophenyl)amino)benzaldehyde is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atoms increase the molecular weight and influence the compound’s electronic properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13I2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUBJHKIRVFTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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